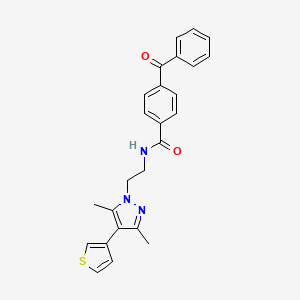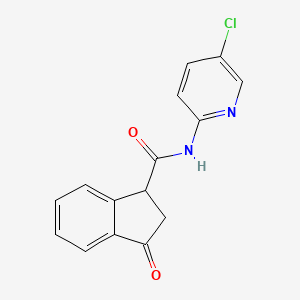
Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and benzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyrrolidine: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core but differs in the substituents and overall structure.
Uniqueness
Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a benzoate ester. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
methyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-24-15(21)11-2-4-14(5-3-11)26(22,23)20-7-6-13(10-20)25-16-18-8-12(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXATSFNFJHVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)
![N-(2-ethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2698550.png)
![methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2698552.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)

![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698558.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)

![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)
![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)
